MAO-B Inhibition: 32-Fold Reduced Potency Relative to 4,4,8-Regioisomer Defines Off-Target Liability Profile
The 4,4,6-trimethyl substitution pattern results in substantially weaker inhibition of human monoamine oxidase B (MAO-B) compared to the 4,4,8-trimethyl regioisomer. The 4,4,6-isomer exhibits an IC50 of 17,000 nM (17 µM) for MAO-B, whereas the 4,4,8-isomer displays an IC50 of 530 nM (0.53 µM) [1][2]. This 32-fold difference in potency, measured under identical assay conditions (inhibition of 4-hydroxyquinoline formation from kynuramine using human recombinant enzyme), indicates that the position of the methyl group on the aromatic ring is a critical determinant of MAO-B engagement [1][2]. Additionally, the 4,4,6-isomer shows negligible inhibition of MAO-A (IC50 > 100,000 nM) [1].
| Evidence Dimension | MAO-B Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 17,000 nM (17 µM) |
| Comparator Or Baseline | 4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 120689-98-7): 530 nM (0.53 µM) |
| Quantified Difference | 32-fold less potent |
| Conditions | Human recombinant MAO-B expressed in insect cell membranes; kynuramine substrate; measurement of 4-hydroxyquinoline formation |
Why This Matters
For researchers screening DHQO derivatives in CNS or neurodegenerative disease models, the 4,4,6-isomer offers a distinct off-target liability profile that may be advantageous when MAO-B inhibition is undesirable, enabling cleaner interpretation of primary target effects.
- [1] BindingDB. (n.d.). BDBM50450822 (CHEMBL4216610) – 4,4,6-Trimethyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM50585932 (CHEMBL5081574) – 4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from BindingDB. View Source
